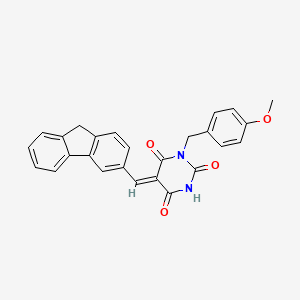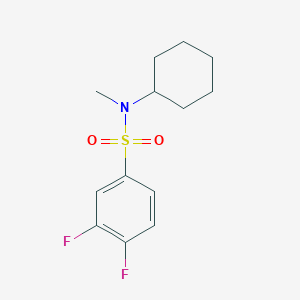methyl]phosphonate](/img/structure/B5083961.png)
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate, also known as DAN, is a commonly used compound in scientific research. It is a phosphonate ester that has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids. It has also been used as a precursor for the synthesis of other phosphonate esters and as a chiral auxiliary in asymmetric synthesis. In addition, diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to be a useful tool in the study of enzyme mechanisms and in the development of enzyme inhibitors.
作用機序
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, particularly trypsin and chymotrypsin. It acts by irreversibly binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The mechanism of inhibition involves the formation of a covalent bond between the phosphonate group of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate and the active site serine residue of the enzyme. This results in the inactivation of the enzyme and the prevention of further catalytic activity.
Biochemical and Physiological Effects
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to have anti-inflammatory properties and to inhibit the activity of certain cytokines. In addition, diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used in small quantities to achieve the desired effect. However, there are also limitations to its use. diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, but it may not be effective against other types of enzymes. In addition, its irreversible mode of inhibition may make it difficult to study enzyme kinetics and other aspects of enzyme function.
将来の方向性
There are a number of future directions for research involving diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate. One area of interest is the development of new phosphonate esters with improved properties for use in enzyme inhibition and other applications. Another area of interest is the study of the biochemical and physiological effects of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate in more detail, particularly in the context of its potential use as a therapeutic agent. Finally, there is a need for further research into the mechanism of action of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate and its interaction with enzymes and other biological molecules.
合成法
The synthesis of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate involves the reaction of diethyl phosphite with 4-nitrobenzoyl chloride and then with glycine. The final product is obtained by treating the resulting intermediate with hydroxylamine hydrochloride. The reaction proceeds in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the reaction is usually high, and the purity of the product can be easily determined using analytical techniques such as NMR and IR spectroscopy.
特性
IUPAC Name |
[diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-5-7-10(8-6-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCIFQBAURMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)

![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)

![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)
![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
